2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol This compound features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a pyrrolyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrolyl group .
Scientific Research Applications
2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxyphenyl)methanol: A related compound with similar structural features but lacking the pyrrolyl group.
2,4-Dimethoxybenzaldehyde: Another related compound used as a precursor in the synthesis of 2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol.
Uniqueness
This compound is unique due to the presence of both methoxy-substituted phenyl and pyrrolyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C14H17NO3/c1-15-8-4-5-12(15)14(16)11-7-6-10(17-2)9-13(11)18-3/h4-9,14,16H,1-3H3 |
InChI Key |
QJUHDKUDCRGIDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=C(C=C(C=C2)OC)OC)O |
Origin of Product |
United States |
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